molecular formula C25H27ClN4O3 B2815456 {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326921-84-9

{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2815456
CAS No.: 1326921-84-9
M. Wt: 466.97
InChI Key: QXTZQYIOGUQCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a heterocyclic compound featuring a quinoline core substituted with a chloro group at position 6, a morpholin-4-yl methanone moiety at position 3, and a piperazine ring linked to a 2-methoxyphenyl group at position 2. This structure combines pharmacophoric elements common in bioactive molecules, including aromatic systems (quinoline and phenyl), a piperazine spacer, and polar functional groups (morpholine and methoxy).

Properties

IUPAC Name

[6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O3/c1-32-23-5-3-2-4-22(23)28-8-10-29(11-9-28)24-19-16-18(26)6-7-21(19)27-17-20(24)25(31)30-12-14-33-15-13-30/h2-7,16-17H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTZQYIOGUQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The chloro group is introduced through electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride.

    Piperazine and Morpholine Attachment: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-(2-methoxyphenyl)piperazine. The morpholine ring is then attached via a similar nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and morpholine rings.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Medicine

In medicine, {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals, leveraging its diverse reactivity and biological activity.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings are known to enhance binding affinity to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Spectral Data (NMR/MS) Source
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) C₂₀H₂₂ClF₂N₃O 393.81 7-Chloroquinoline, 4,4-difluorocyclohexylmethanone, piperazine ¹H-NMR (CDCl₃): δ 1.65–2.32 (m), 8.76 (d); EI-MS: 393 (M⁺) [Molecules, 2008]
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone C₂₉H₂₁Cl₂N₂O₂ 513.39 Dual quinoline cores, ethanone, chloro and methyl groups Not reported
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine C₁₆H₂₁ClN₄O₂S₂ 400.94 Thienopyrimidine core, morpholine, methanesulfonyl-piperazine Synthetic route: Suzuki coupling [EP 2402347]
[4-(3-chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone C₂₈H₂₅ClN₃O₂ 482.97 3-Chlorophenyl-piperazine, 3-ethoxyphenyl-quinoline Not reported
(3-chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone C₁₈H₁₉ClN₂O₂ 330.81 3-Chlorophenyl, 2-methoxyphenyl-piperazine Physicochemical data available (ChemBK) [ChemBK]

Key Observations:

Core Heterocycles: The target compound’s quinoline core is shared with compounds 2l and 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone , while thienopyrimidine in EP 2402347 represents a distinct scaffold.

The 2-methoxyphenyl-piperazine moiety in the target compound is structurally analogous to the 3-chlorophenyl-piperazine in C₁₈H₁₉ClN₂O₂ , suggesting similar conformational flexibility but differing electronic profiles due to substituent positions.

Synthetic Routes :

  • Compound 2l was synthesized via nucleophilic substitution, while EP 2402347 employed Suzuki coupling and boronic acid intermediates, reflecting divergent strategies for piperazine and heterocyclic functionalization.

Physicochemical and Functional Group Comparisons

  • Molecular Weight: The target compound (MW ≈ 463.92 g/mol) is heavier than simpler analogues like C₁₈H₁₉ClN₂O₂ (330.81 g/mol) but lighter than dual-quinoline systems (e.g., 513.39 g/mol for C₂₉H₂₁Cl₂N₂O₂ ).
  • Polarity : The morpholin-4-yl and methoxy groups increase hydrophilicity compared to purely aromatic or aliphatic substituents (e.g., 2l ’s 4,4-difluorocyclohexyl group ).
  • Electron-Withdrawing/Donating Effects: The chloro group at position 6 (quinoline) and methoxy group (piperazine) in the target compound may modulate electron density differently than the 3-chlorophenyl or ethoxyphenyl groups in analogues .

Biological Activity

{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound notable for its unique structural features, including a quinoline core, a piperazine moiety, and a morpholine group. This compound has garnered attention for its potential biological activities, especially in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C25H27ClN4O3C_{25}H_{27}ClN_4O_3 with a molecular weight of 467.0 g/mol. The structural uniqueness arises from the chloro and methanone substituents on the quinoline and morpholine rings, respectively.

PropertyValue
Molecular FormulaC25H27ClN4O3C_{25}H_{27}ClN_4O_3
Molecular Weight467.0 g/mol
CAS Number1326921-84-9

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with a quinoline core have shown significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Quinoline derivatives are known for their anticancer effects, potentially acting as inhibitors of DNA topoisomerases . The specific interactions of this compound with cancer cell lines warrant further exploration.
  • Antidepressant Effects : The piperazine ring in the structure is associated with antidepressant activity, suggesting potential applications in treating mood disorders .
  • Anti-inflammatory Activity : Some studies indicate that quinoline derivatives possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is significant in neuropharmacology .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Docking studies suggest that the compound binds effectively to target proteins, influencing their activity through competitive inhibition or allosteric modulation .
  • Cellular Uptake : The presence of morpholine may enhance cellular permeability, facilitating the compound's entry into cells and enhancing its pharmacological effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Studies : A study evaluated the cytotoxic effects of similar quinoline derivatives on cancer cell lines, demonstrating significant growth inhibition . Further research is needed to establish the specific efficacy of this compound.
  • Neuropharmacological Research : Investigations into the antidepressant properties showed promise in animal models, indicating that compounds with similar structures could modulate neurotransmitter levels effectively .
  • Inhibition Studies : Enzymatic assays revealed that derivatives exhibited strong inhibitory activity against AChE, suggesting potential use in treating Alzheimer's disease .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and what methodologies are employed to overcome them?

The synthesis involves multi-step strategies, including:

  • Quinoline core formation : Achieved via cyclization reactions under controlled temperatures (80–120°C) using catalysts like polyphosphoric acid .
  • Substituent introduction : Chloro and methoxy groups are introduced via electrophilic substitution, requiring precise stoichiometry to avoid over-halogenation .
  • Piperazine-morpholine coupling : Nucleophilic substitution reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres ensure efficient ring closure . Key challenges include maintaining regioselectivity during quinoline functionalization and minimizing side reactions in piperazine coupling.

Q. How is the structural integrity of this compound verified post-synthesis?

Critical analytical techniques include:

  • NMR spectroscopy : Confirms substituent positions (e.g., chloro at C6, morpholine at C3) via characteristic shifts (e.g., δ 7.2–8.1 ppm for quinoline protons) .
  • X-ray crystallography : Resolves 3D conformation, particularly piperazine-morpholine spatial orientation, to validate steric compatibility with biological targets .
  • HPLC-MS : Ensures >95% purity by detecting trace intermediates or degradation products .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

Initial screens typically involve:

  • Enzyme inhibition assays : Target-specific kinases (e.g., PI3K/Akt pathway) using fluorescence-based substrates to quantify IC₅₀ values .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin protocols .
  • Receptor binding studies : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) to evaluate affinity (Kᵢ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in piperazine-morpholine coupling .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems increase cross-coupling efficiency by reducing palladium black formation .
  • Temperature gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced selectivity?

Key SAR findings from related compounds suggest:

  • Morpholine moiety : Replacing morpholine with smaller heterocycles (e.g., pyrrolidine) reduces off-target binding but may lower solubility .
  • 2-Methoxyphenyl group : Electron-donating substituents on the phenyl ring improve receptor affinity, while bulky groups (e.g., CF₃) hinder piperazine flexibility .
  • Quinoline chlorination : C6 chloro enhances metabolic stability but may require balancing with C3 substituents to maintain potency .

Q. How can computational chemistry predict binding interactions with potential enzymatic targets?

Recommended approaches:

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets, identifying key hydrogen bonds (e.g., morpholine O with Lys220 in PI3Kγ) .
  • MD simulations (GROMACS) : Assesses complex stability over 100 ns trajectories, highlighting critical residues (e.g., Asp841 in Akt) for mutagenesis validation .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How should researchers address discrepancies in reported biological activity data between this compound and structural analogs?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to ensure cross-study comparability .
  • Solubility differences : Use co-solvents (e.g., DMSO/PEG-400) to maintain consistent bioavailability in cell-based studies .
  • Metabolic interference : Conduct microsomal stability assays (e.g., human liver microsomes) to identify active metabolites confounding results .

Methodological Resources

Technique Application Key Reference
Multi-step synthesisQuinoline-piperazine coupling
NMR/X-ray analysisStructural validation
Kinase inhibitionTarget specificity profiling
Molecular dockingBinding interaction prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.